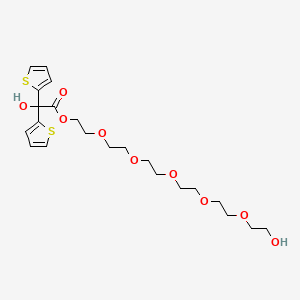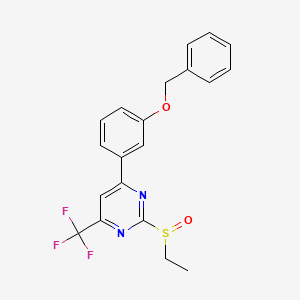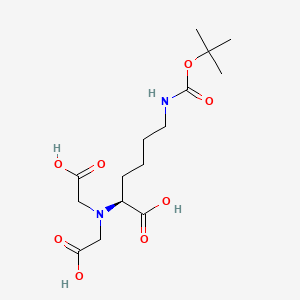
D-Altrose-1-13C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Altrose-1-13C is a rare sugar, specifically a 6-deoxy-D-altrose isotopically labeled with carbon-13 at the C1 position. This compound is a stable isotope-labeled form of D-altrose, which is a naturally occurring monosaccharide. The carbon-13 labeling makes it particularly useful in various scientific research applications, including metabolic studies and tracer experiments .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of D-Altrose-1-13C typically involves the incorporation of carbon-13 into the D-altrose molecule. This can be achieved through chemical synthesis or enzymatic methods. One common approach is to start with a precursor molecule that already contains the carbon-13 isotope and then convert it into D-altrose through a series of chemical reactions. The reaction conditions often involve specific catalysts and controlled environments to ensure the incorporation of the isotope at the desired position .
Industrial Production Methods: Industrial production of this compound is generally carried out in specialized facilities equipped to handle isotopically labeled compounds. The process involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The final product is then purified and characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy to confirm the incorporation of carbon-13 .
化学反応の分析
Types of Reactions: D-Altrose-1-13C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to study the metabolic pathways and biochemical transformations of D-altrose in biological systems .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound to its corresponding aldonic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce this compound to its corresponding alditol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound typically yields D-altroic acid, while reduction produces D-altrose alcohol .
科学的研究の応用
D-Altrose-1-13C has a wide range of scientific research applications:
Chemistry: It is used as a tracer in metabolic studies to track the biochemical pathways of D-altrose in various systems.
Biology: The compound is employed in studies of carbohydrate metabolism and enzyme kinetics.
Medicine: this compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: It is utilized in the development of new pharmaceuticals and in the production of isotopically labeled compounds for research purposes
作用機序
The mechanism of action of D-Altrose-1-13C involves its incorporation into metabolic pathways where it acts as a tracer. The carbon-13 isotope allows researchers to track the molecule through various biochemical processes using techniques such as NMR spectroscopy. This helps in understanding the molecular targets and pathways involved in the metabolism of D-altrose .
類似化合物との比較
- D-Glucose-1-13C
- D-Fructose-1-13C
- D-Mannose-1-13C
- D-Galactose-1-13C
Comparison: D-Altrose-1-13C is unique due to its specific carbon-13 labeling at the C1 position, which makes it particularly useful for detailed metabolic studies. Compared to other isotopically labeled sugars, this compound provides distinct insights into the metabolic pathways of D-altrose, which is less commonly studied than glucose or fructose.
特性
CAS番号 |
70849-27-3 |
|---|---|
分子式 |
C6H12O6 |
分子量 |
181.148 |
IUPAC名 |
(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5+,6-/m1/s1/i1+1 |
InChIキー |
GZCGUPFRVQAUEE-IKGLOVJPSA-N |
SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3S,6R)-3,4,5-trihydroxy-6-[(2R,5R)-4-hydroxy-5-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]-2-(sulfooxymethyl)oxolan-3-yl]oxyoxane-2-carboxylic acid](/img/structure/B583384.png)








